Fmoc-Phe-Ser(Psi(Me,MePro)-OH is a pseudoproline dipeptide that plays a significant role in peptide synthesis. The compound is characterized by the presence of a phenylalanine (Phe) and a serine (Ser) residue, with a pseudoproline moiety that enhances solubility and reduces aggregation during synthesis. This compound is particularly useful in the context of solid-phase peptide synthesis (SPPS), where it helps to overcome the challenges associated with peptide aggregation.
Fmoc-Phe-Ser(Psi(Me,MePro)-OH belongs to the class of amino acid derivatives known as pseudoproline dipeptides. These compounds are characterized by their ability to mimic proline residues while providing structural stability and enhanced solubility to peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality during peptide synthesis.
The synthesis of Fmoc-Phe-Ser(Psi(Me,MePro)-OH can be accomplished through solid-phase peptide synthesis techniques. The general approach involves the following steps:
The use of pseudoproline derivatives like Psi(Me,MePro) enhances the solubility of peptides and minimizes aggregation during synthesis, which is critical for obtaining high yields of pure peptides .
The molecular formula for Fmoc-Phe-Ser(Psi(Me,MePro)-OH is C30H30N2O6. The structure can be visualized as follows:
Fmoc-Phe-Ser(Psi(Me,MePro)-OH participates primarily in peptide coupling reactions during solid-phase synthesis. The key reactions include:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of reagents. The use of pseudoproline derivatives often leads to improved reaction kinetics due to enhanced solubility .
The mechanism by which Fmoc-Phe-Ser(Psi(Me,MePro)-OH enhances peptide synthesis involves:
Studies have shown that incorporating pseudoproline residues can significantly improve yields in SPPS by minimizing side reactions associated with aggregation .
Fmoc-Phe-Ser(Psi(Me,MePro)-OH is widely used in:
This compound exemplifies how modifications at the molecular level can significantly enhance synthetic methodologies in peptide chemistry, providing valuable tools for researchers in various fields including pharmaceuticals and biochemistry.
Pseudoproline dipeptides emerged in the mid-1990s as transformative tools addressing persistent challenges in solid-phase peptide synthesis (SPPS). Pioneering work by Mutter, Wöhr, and colleagues demonstrated that serine- and threonine-derived oxazolidines could function as reversible "molecular hinges" by introducing cis-amide bond conformations into peptide backbones [6]. This breakthrough addressed the critical limitation of peptide chain aggregation during synthesis, which severely hampered the production of long or structurally complex sequences. The foundational research established that these temporary structural modifications could be seamlessly incorporated using standard Fmoc-SPPS protocols while being completely removed during final acidolytic cleavage [8].
The conceptual innovation centered on replacing serine, threonine, or cysteine residues with oxazolidine-based proline mimics that introduce kinks in the peptide backbone. Unlike natural proline, these pseudoprolines serve as temporary structural disruptors that are later converted back to native residues. This technology fundamentally transformed peptide synthesis by enabling previously "inaccessible" sequences through controlled backbone manipulation. The first-generation dimethyloxazolidine derivatives of serine (Ser(ψMe,Mepro)) provided the template for developing Fmoc-Phe-Ser(ψMe,MePro)-OH and related dipeptides that combine the aggregation-disrupting pseudoproline with strategically selected amino acids [6] [8].
The efficacy of Fmoc-Phe-Ser(ψMe,MePro)-OH in SPPS stems from its ability to disrupt secondary structure formation through three interconnected mechanisms:
Conformational Restriction: The oxazolidine ring introduces a rigid cyclic structure that forces the Phe-Ser amide bond into a cis-configuration, preventing the peptide backbone from adopting regular β-sheet structures that drive aggregation [8]. This ring system functions as a molecular hinge that maintains the growing peptide chain in an extended conformation [6].
Steric Disruption: The geminal dimethyl groups on the oxazolidine ring create significant steric bulk that interferes with intermolecular hydrogen bonding between adjacent peptide chains. This prevents the close packing of peptide strands essential for β-sheet formation and subsequent aggregation [2] [8].
Improved Solvation: By preventing chain aggregation, the peptide-resin complex maintains better access to solvents and reagents. This enhanced solvation dramatically improves reagent diffusion kinetics to the reaction sites, leading to more efficient coupling and deprotection steps throughout the synthesis [8].
Table 1: Physicochemical Properties of Fmoc-Phe-Ser(ΨMe,MePro)-OH
Property | Specification | Analytical Method | Significance in SPPS |
---|---|---|---|
Molecular Formula | C₃₀H₃₀N₂O₆ | Elemental Analysis | Determines stoichiometry |
Molecular Weight | 514.6 g/mol | Mass Spectrometry | Calculation of equivalents |
Appearance | White to off-white powder | Visual inspection | Purity assessment |
Purity | ≥97% (HPLC/area%) | HPLC/TLC | Minimizes side reactions |
Optical Rotation | [α]²⁵/D = -49.0° to -43.0° (c=1, MeOH) | Polarimetry | Confirms chirality integrity |
CAS Number | 878797-01-4 | Chemical Registry | Unique compound identifier |
Key Suppliers | Novabiochem® (Merck), MedChemExpress, ChemImpex, Peptide.com | Commercial Sources | Research accessibility |
The temporary nature of this conformational disruption represents its most ingenious feature. The oxazolidine ring remains stable under basic Fmoc-deprotection conditions (typically 20% piperidine in DMF) but undergoes acid-catalyzed hydrolysis during final TFA-mediated cleavage from the resin. This process simultaneously regenerates the native serine residue and converts the cis-amide bond back to its natural trans-configuration, yielding the intended peptide sequence without permanent modification [2] [8]. Studies demonstrate that incorporating pseudoproline dipeptides like Fmoc-Phe-Ser(ψMe,MePro)-OH at strategic positions can improve coupling efficiencies in difficult sequences from <50% to >95% [8].
Serine-derived pseudoprolines represent a distinct subclass of structure-disrupting dipeptides classified according to their oxazolidine ring substituents and amino acid composition. Fmoc-Phe-Ser(ψMe,MePro)-OH exemplifies the most widely implemented dimethyloxazolidine derivatives, characterized by a gem-dimethyl group at the C2 position of the oxazolidine ring [2]. This classification encompasses several structural and functional dimensions:
Table 2: Mechanism of Action of Fmoc-Phe-Ser(ΨMe,MePro)-OH in Peptide Synthesis
Synthesis Challenge | Aggregation Mechanism | Pseudoproline Intervention | Synthetic Outcome |
---|---|---|---|
β-Sheet Formation | Interchain H-bonding | Oxazolidine ring disrupts H-bonding network | Prevents insoluble aggregate formation |
Chain Association | Hydrophobic interactions | Steric bulk of dimethyl groups creates steric clashes | Maintains chain solvation and accessibility |
Incomplete Couplings | Poor reagent penetration | Improved solvation of peptide-resin | Higher stepwise coupling efficiencies (>95%) |
Sequence-Dependent Stalling | Stable secondary structures | cis-Amide bond introduces structural discontinuity | Enables synthesis of "difficult sequences" |
Purification Challenges | Multiple deletion sequences | Higher crude purity with reduced byproducts | Simplified purification and higher final yields |
Ring Substitution Patterns: The C2 position of the oxazolidine ring may feature hydrogen (most labile), methyl/methyl (as in the subject compound), or pentamethylene (more stable) substituents. The gem-dimethyl configuration provides optimal balance between stability during synthesis and facile removal during cleavage [2] [8]. This substitution pattern increases the ring's hydrophobicity while maintaining sufficient lability for acid-catalyzed hydrolysis.
Dipeptide Composition: Pseudoproline dipeptides combine the oxazolidine-modified serine with various N-terminal amino acids. The selection of phenylalanine in Fmoc-Phe-Ser(ψMe,MePro)-OH is strategic, as Phe-Ser motifs frequently occur in aggregation-prone regions of peptides. Other common combinations include Fmoc-Val-Ser(ψMe,MePro)-OH and Fmoc-Leu-Ser(ψMe,MePro)-OH for hydrophobic-rich sequences, and Fmoc-Asp-Ser(ψMe,MePro)-OH for sequences requiring improved solubility in polar media [8].
Structural Analogs: Threonine-derived pseudoprolines (e.g., Fmoc-Phe-Thr(ψMe,MePro)-OH, CAS 1196703-48-6) feature a methyl-substituted oxazolidine that provides enhanced steric bulk for more pronounced disruption of β-sheet structures [7]. Cysteine-derived thiazolidine pseudoprolines constitute a separate subclass with distinct acid sensitivity profiles.
Table 3: Nomenclature and Structural Characteristics of Serine Pseudoprolines
Nomenclature Style | Representative Name | Structural Features | Applications |
---|---|---|---|
Abbreviated Name | Fmoc-Phe-Ser(ψMe,MePro)-OH | Standard pseudoproline notation | General peptide synthesis |
IUPAC Name | (S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl]-2,2-dimethyloxazolidine-4-carboxylic acid | Complete structural description | Chemical documentation |
Alternative Notation | Fmoc-Phe-Ser[ψ(Me,Me)pro]-OH | Variant bracket notation | Scientific literature |
CAS Designation | 878797-01-4 | Unique registry identifier | Inventory management |
Linear Formula | Fmoc-L-Phe-L-Ser(ΨMe,MePro)-OH | Stereochemical specification | Synthesis protocols |
The structural characteristics of Fmoc-Phe-Ser(ψMe,MePro)-OH include a chiral oxazolidine ring that maintains the stereochemical integrity of the original serine residue (S-configuration) [5]. The electron-donating methyl groups stabilize the oxazolidine ring through steric and inductive effects, while the Fmoc-protected N-terminus ensures compatibility with standard SPPS deprotection protocols. This specific dipeptide configuration allows simultaneous extension of the peptide chain by two residues while introducing the structure-disrupting element in a single coupling step, bypassing the challenging acylation of monomeric pseudoproline building blocks [2] [8].
The strategic application of these dipeptides involves identifying Xaa-Ser motifs in target sequences where aggregation is predicted. Computational algorithms now exist to predict optimal pseudoproline insertion sites based on local hydrophobicity and secondary structure propensity. Studies demonstrate that even a single incorporation of Fmoc-Phe-Ser(ψMe,MePro)-OH can reduce aggregation potential by >70% in challenging syntheses, enabling access to peptides exceeding 100 residues with pharmaceutical-grade purity [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7